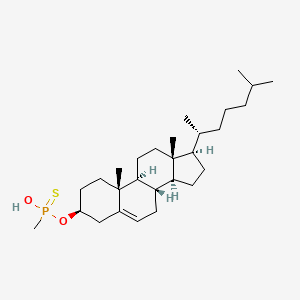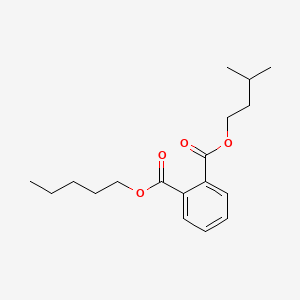
O-Methyl malathion alpha-monoacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl malathion alpha-monoacid, also known as Malathion diacid, is a derivative of Malathion, an organophosphorus compound widely used as an insecticide. This compound is characterized by its phosphorothioate group, which is responsible for its biological activity. It is primarily used in agricultural and environmental applications to control a variety of pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl malathion alpha-monoacid involves the reaction of dimethyl phosphorothioate with a suitable thiol compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl malathion alpha-monoacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-Methyl malathion alpha-monoacid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphorothioate chemistry.
Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new pesticides and as a standard for analytical methods.
Mécanisme D'action
The primary mechanism of action of O-Methyl malathion alpha-monoacid involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The compound binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, which can be lethal to insects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malathion: The parent compound, widely used as an insecticide.
Parathion: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: An organophosphorus compound used in agriculture.
Uniqueness
O-Methyl malathion alpha-monoacid is unique due to its specific structural features, such as the dimethoxyphosphorothioyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent inhibitory effect on acetylcholinesterase make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O6PS2/c1-11-6(8)4-5(7(9)10)16-14(15,12-2)13-3/h5H,4H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHXCMBAJHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)SP(=S)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O6PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858058 |
Source


|
| Record name | 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91485-13-1 |
Source


|
| Record name | 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











